

# Application Notes: Canfosfamide in Combination with Pegylated Liposomal Doxorubicin

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## Compound of Interest

Compound Name: *Canfosfamide Hydrochloride*

Cat. No.: *B612238*

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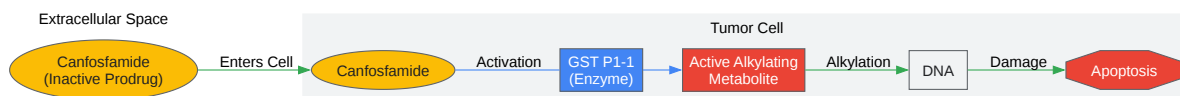
## Introduction

Canfosfamide (Telcyta®, TLK286) is a novel glutathione analog prodrug that is activated by the enzyme Glutathione S-transferase P1-1 (GST P1-1).[1][2] GST P1-1 is often overexpressed in various tumor types, including ovarian cancer, and is associated with resistance to chemotherapy. Canfosfamide is designed to be selectively activated in these cancer cells, leading to the release of a cytotoxic alkylating agent that induces apoptosis.[1] Pegylated liposomal doxorubicin (PLD), an encapsulated formulation of doxorubicin, has demonstrated efficacy in recurrent ovarian cancer.[3] Preclinical data suggest a synergistic relationship between canfosfamide and anthracyclines.[1] Furthermore, treatment with PLD may increase the expression of GST P1-1, potentially enhancing the sensitivity of cancer cells to canfosfamide.[4] This rationale formed the basis for investigating the combination of canfosfamide and PLD as a treatment for platinum-resistant or refractory ovarian cancer.

## Mechanism of Action

Canfosfamide is administered as an inactive prodrug. Within cancer cells that overexpress GST P1-1, the enzyme catalyzes the cleavage of the glutathione moiety from canfosfamide. This releases an active, cell-killing alkylating agent. This targeted activation is intended to concentrate the cytotoxic effect within tumor cells, potentially sparing normal tissues that have lower levels of GST P1-1. The combination with PLD is hypothesized to work through a dual

mechanism: PLD exerts its own cytotoxic effect while simultaneously upregulating the target enzyme for canfosfamide, thereby creating a synergistic anti-tumor effect.



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Diagram 1: Canfosfamide Mechanism of Activation.

## Clinical Efficacy and Safety

Clinical trials have evaluated canfosfamide in combination with PLD, primarily in patients with platinum-resistant or -refractory ovarian cancer. A Phase II study demonstrated that the combination was active and well-tolerated, providing the basis for a subsequent Phase III trial. [2][5]

### Phase II Study Findings

In a Phase II trial involving 39 patients with platinum and paclitaxel refractory or resistant ovarian cancer, the combination of canfosfamide and PLD showed promising activity.[2][5] The objective response rate (ORR) was 27.8%, with a disease stabilization rate of 80.6%.[5]

Table 1: Efficacy Results from Phase II Study of Canfosfamide + PLD[2][5]

Endpoint	Result	95% Confidence Interval
Objective Response Rate (ORR)	27.8%	14.2% - 45.2%
Disease Stabilization Rate	80.6%	64.0% - 91.8%
Median Progression-Free Survival (PFS)	6.0 months	4.2 - 7.9 months

| Median Overall Survival (OS) | 17.8 months | N/A |

## Phase III Study Findings

A randomized Phase III study (NCT00350948) compared canfosfamide plus PLD to PLD alone in patients with platinum-resistant ovarian cancer.[6] While the study was stopped prematurely and the primary endpoint of overall median PFS did not reach statistical significance, a preplanned subgroup analysis revealed a significant benefit for the combination therapy in patients with platinum-refractory or primary platinum-resistant disease.[4][6]

Table 2: Progression-Free Survival (PFS) in Phase III Study[4][6]

Patient Group	Canfosfamide + PLD (n=65)	PLD Alone (n=60)	Hazard Ratio (HR)	P-value
Overall Population	5.6 months	3.7 months	0.92	0.7243

| Platinum-Refractory or Primary Platinum-Resistant Subgroup (n=75) | 5.6 months | 2.9 months | 0.55 | 0.0425 |

## Safety and Tolerability

The combination of canfosfamide and PLD was found to be generally well-tolerated.[5] In the Phase III trial, hematologic adverse events were more common in the combination arm but were considered manageable with dose reductions.[4][6] Notably, the incidence and severity of palmar-plantar erythrodysesthesia (PPE) and stomatitis, known side effects of PLD, were lower in the group receiving the combination therapy.[4][6]

Table 3: Incidence of Key Adverse Events in Phase III Study[4][6]

Adverse Event	Canfosfamide + PLD	PLD Alone
Hematologic (Any Grade)	66%	44%
Palmar-Plantar Erythrodysesthesia (Grade 2-3)	9%	21%
Palmar-Plantar Erythrodysesthesia (Grade 4)	0%	2%

| Stomatitis (Grade 2-3) | 17% | 23% |

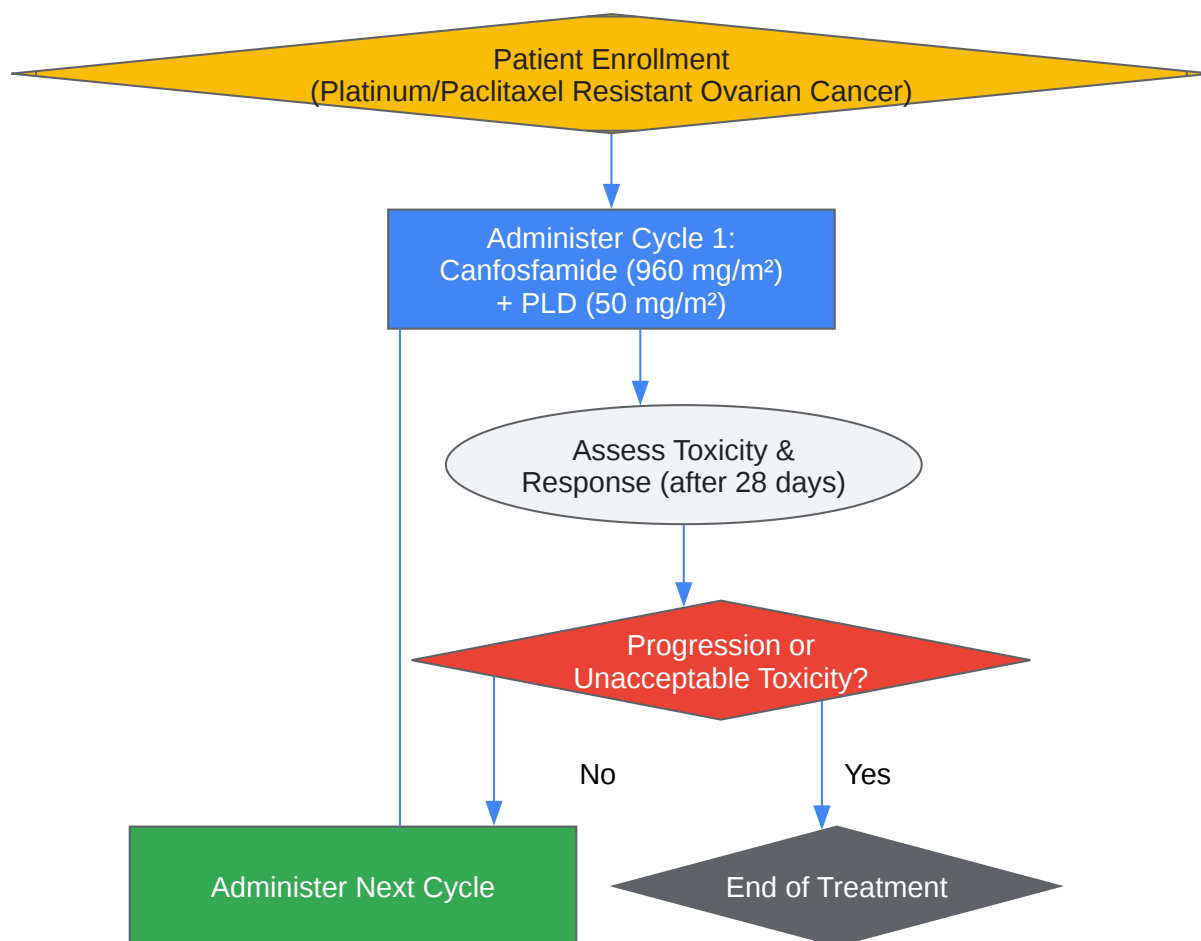
## Protocols: Clinical Trial Methodologies

The following sections detail the methodologies used in the key clinical trials investigating canfosfamide and PLD combination therapy.

### Protocol: Phase II Study in Platinum/Paclitaxel-Resistant Ovarian Cancer

- Objective: To assess the safety and efficacy of canfosfamide combined with PLD.[5]
- Patient Population: Patients with epithelial ovarian cancer that was refractory or resistant to both platinum and paclitaxel therapy, with measurable disease.[2][5]
- Treatment Regimen:
  - Canfosfamide: 960 mg/m<sup>2</sup> administered intravenously.[2][5]
  - Pegylated Liposomal Doxorubicin (PLD): 50 mg/m<sup>2</sup> administered intravenously.[2][5]
  - Cycle: Both drugs were administered on Day 1 of a 28-day cycle.[2][5]
  - Duration: Treatment continued until evidence of tumor progression or the development of unacceptable toxicities.[2][5]
- Primary Endpoints: Objective Response Rate (ORR) and Progression-Free Survival (PFS). [2][5]

- Secondary Endpoints: Overall Survival (OS) and safety profile.[2]



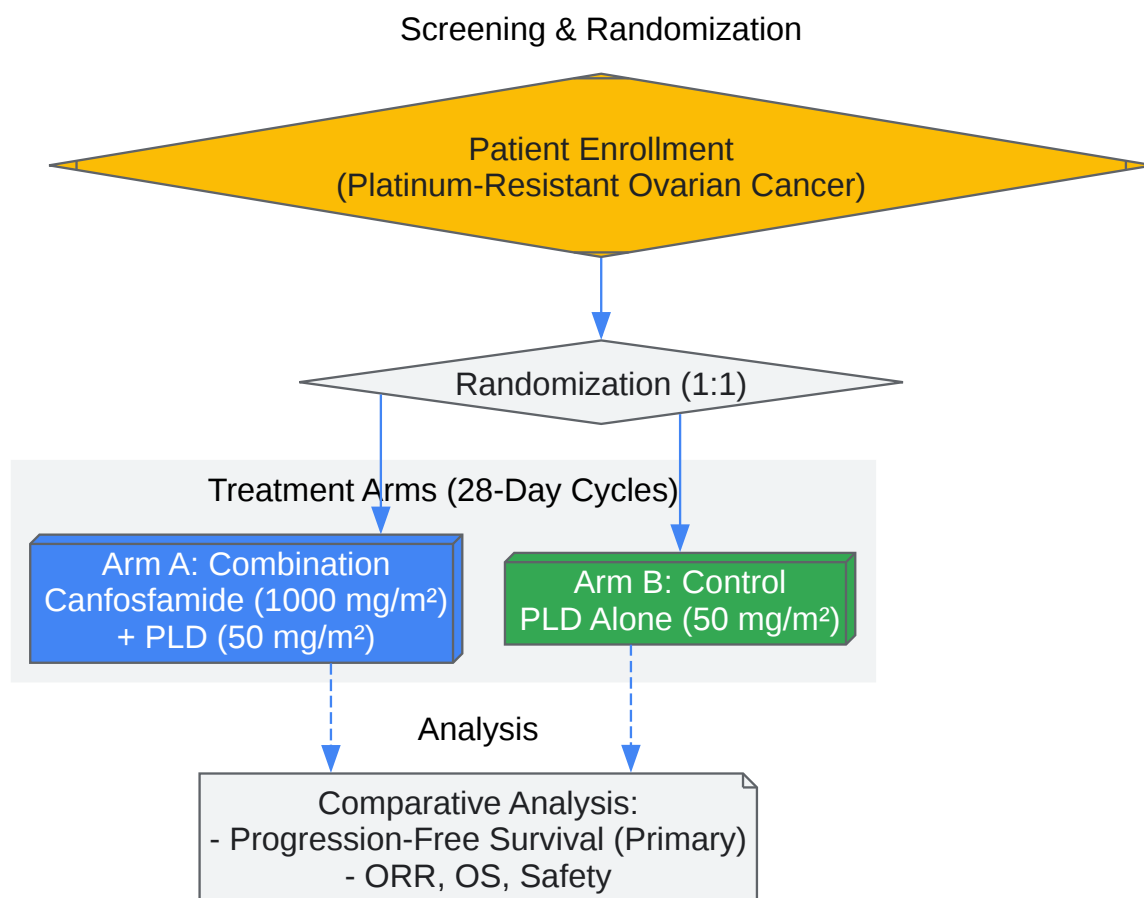
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Diagram 2: Phase II Clinical Trial Workflow.

Protocol: Phase III Randomized Study in Platinum-Resistant Ovarian Cancer (NCT00350948)

- Objective: To compare the efficacy and safety of canfosfamide plus PLD versus PLD monotherapy.[6]

- Patient Population: Patients with platinum-refractory or -resistant ovarian cancer.[6][7]
- Study Design: A randomized, multicenter, open-label Phase III trial. The study was planned for 244 patients but was halted after 125 patients were randomized.[6][8]
- Randomization: Patients were randomized 1:1 to one of two treatment arms.
- Treatment Regimens:
  - Combination Arm: Canfosfamide 1000 mg/m<sup>2</sup> IV followed by PLD 50 mg/m<sup>2</sup> IV.[6][7]
  - Control Arm: PLD 50 mg/m<sup>2</sup> IV alone.[6][7]
  - Cycle: Both regimens were administered on Day 1 of a 28-day cycle.[6][7]
  - Duration: Treatment continued until tumor progression or unacceptable toxicity.[6][7]
- Primary Endpoint: Progression-Free Survival (PFS).[6]
- Secondary Endpoints: Objective Response Rate (ORR), Overall Survival (OS), and safety.[7]



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Diagram 3: Phase III Randomized Trial Logical Flow.

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